5'-GTP trisodium salt hydrate

G-protein signaling GTPase assay Enzyme kinetics

Standard non-hydrolyzable GTP analogs (GTPγS, GMP-PNP) lock G-proteins in constitutively active states, preventing measurement of native hydrolysis-driven cycling. This native hydrated trisodium salt enables accurate GTPase rate determination and physiological signal transduction studies. - Preserves dynamic GTP hydrolysis for G-protein cycling (Gαi1 ≈2 min⁻¹) - Strictly required for tubulin polymerization & GTP-cap model (GTP affinity 3000× > ATP) - Purity ≥98%, water-soluble ≥150 mg/mL, A250/A260 0.96±0.05

Molecular Formula C10H18N5NaO15P3+
Molecular Weight 564.19 g/mol
Cat. No. B10800586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-GTP trisodium salt hydrate
Molecular FormulaC10H18N5NaO15P3+
Molecular Weight564.19 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.O.[Na+]
InChIInChI=1S/C10H16N5O14P3.Na.H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;1H2/q;+1;
InChIKeyDTXOVEQJIGBCCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-GTP Trisodium Salt Hydrate: Native Guanine Nucleotide


5'-GTP trisodium salt hydrate (Guanosine 5'-triphosphate trisodium salt hydrate) is the sodium salt and hydrated form of guanosine-5'-triphosphate (GTP), a naturally occurring purine nucleotide triphosphate. It serves as the primary endogenous activator of signal-transducing G-proteins, an energy-rich substrate for nucleic acid biosynthesis, and a key regulator of cytoskeletal dynamics such as microtubule polymerization . Its hydrated trisodium salt form is typically supplied as a white powder, soluble in water (≥150 mg/mL), and is characterized by a purity of ≥97–98% and spectroscopic identifiers including an A250/A260 ratio of 0.96±0.05 and λmax of 256±1 nm .

Dynamic GTPase cycling Supports GTP hydrolysis-dependent conformational studies and GAP assays
Guanine nucleotide specificity Enables tubulin polymerization and microtubule dynamic instability research
Native G-protein activation Physiological substrate for heterotrimeric and small GTPase effector studies

5'-GTP Trisodium Salt Hydrate: Limitations of Analogs


Native 5'-GTP occupies a unique functional niche that cannot be replicated by non-hydrolyzable analogs (e.g., GTPγS, GMP-PNP) or lower phosphorylation state guanine nucleotides (GDP, GMP). Non-hydrolyzable analogs lock G-proteins and GTPases in a constitutively active state, which is useful for capturing transient complexes but fails to recapitulate the dynamic GTP hydrolysis-driven conformational cycling essential for physiological signal transduction and cytoskeletal regulation [1]. Conversely, GDP does not activate downstream effectors, and GMP lacks the γ-phosphate required for energy transfer and kinase-mediated signaling. Furthermore, the specificity of GTP-binding pockets, as seen in tubulin where GTP affinity is ~3000-fold higher than ATP, means that substitution with other nucleotide triphosphates (e.g., ATP, ITP) leads to negligible binding or functional activity in key assays [2].

Non-hydrolyzable analogs (GTPγS, GMP-PNP)

These lock proteins in a constitutively active state, preventing the dynamic hydrolysis-driven reset required for physiological signal termination and effector release studies.

Other nucleoside triphosphates (ATP, ITP, XTP)

They lack the guanine-specific hydrogen-bonding network; ATP does not support tubulin polymerization, and ITP/XTP produce functionally nonequivalent G-protein activation.

Lower phosphorylation states (GDP, GMP)

GDP does not activate downstream effectors, and GMP lacks the γ-phosphate essential for energy transfer and kinase-mediated signaling contexts.

5'-GTP vs. Analogs: Quantitative Evidence


GTP vs. GTPγS Hydrolysis in G-Protein Cycling

Native 5'-GTP undergoes rapid hydrolysis (intrinsic rate constant for Gαi1 is ≈2 min⁻¹ at 30°C) to GDP, enabling dynamic signal termination and conformational resetting. In contrast, the analog GTPγS is either non-hydrolyzable or hydrolyzed at a rate that is not zero but dramatically slower, leading to sustained, non-physiological activation [1]. This difference is critical for studies of GTPase-activating proteins (GAPs) and downstream effector interactions, as GTPγS-bound proteins fail to undergo the hydrolysis-dependent conformational changes necessary for effector release [2].

Hydrolysis rate
Head-to-head
≈2 min⁻¹
Supports dynamic GTPase cycling context
Gαi1 intrinsic rate at 30°C; GTPγS is functionally non-hydrolyzable
G-protein signaling GTPase assay Enzyme kinetics Conformational dynamics

GTP vs. ITP & XTP: Functional Specificity

5'-GTP exhibits functionally nonequivalent interactions with heterotrimeric G-proteins compared to inosine 5'-triphosphate (ITP) and xanthosine 5'-triphosphate (XTP). In direct assays using retinal transducin and Gi-proteins from HL-60 cell membranes, GTP demonstrated distinct, non-interchangeable activation profiles, confirming that the 2-exocyclic amino group of the guanine base is critical for high-fidelity G-protein engagement and effector coupling .

G‑protein activation specificity
Direct comparison, data to verify
Specific, nonequivalent activation
ITP / XTP: functionally nonequivalent
Supports guanine-specific activation context
Source-specific review recommended; transducin/Gi assays
G-protein coupled receptor (GPCR) Signal transduction Transducin Gi-protein

GTP vs. ATP Binding in Tubulin

The nucleotide binding pocket of tubulin displays extreme specificity for guanine over adenine nucleotides. Direct binding studies have quantified that the relative affinity of GTP for tubulin is approximately 3000, compared to a baseline relative affinity of 1 for ATP [1]. This high selectivity is driven by hydrogen bonding with the 2-exocyclic amino group of guanine, which is absent in ATP. Consequently, GTP is required to drive microtubule polymerization and dynamic instability, and ATP cannot substitute for GTP in these assays [2].

Tubulin binding specificity
Class-level inference
3000‑fold relative affinity
Supports tubulin nucleotide specificity review
Reported vs ATP (affinity=1); verify in specific assay
Microtubule dynamics Tubulin polymerization Cytoskeleton Nucleotide specificity

RecA Protein: GTP vs. ATP Hydrolysis

In the context of RecA protein, a critical DNA repair and recombination enzyme, GTP and ATP both serve as substrates but exhibit dramatically different kinetic parameters. At pH 7.5 and 37°C, both are hydrolyzed with the same turnover number (k_cat = 17.5 min⁻¹). However, the substrate concentration required for half-maximal velocity (S_0.5) for GTP is 750 μM, which is nearly 20-fold higher than the S_0.5 for ATP (45 μM) [1]. This indicates that while GTP can be hydrolyzed by RecA, it has a much lower apparent affinity and requires higher concentrations to achieve the same catalytic rate, underscoring its distinct kinetic footprint.

RecA substrate kinetics
Head-to-head
S₀.₅ 750 μM
ATP: S₀.₅ 45 μM (identical k_cat 17.5 min⁻¹)
Supports RecA ATPase substrate context
GTP requires higher concentration for equivalent turnover
DNA recombination RecA protein NTPase Enzyme kinetics

5'-GTP Trisodium Salt Hydrate Applications


GPCR Signal Transduction & GTPase Assays

This scenario is ideal for studies where the dynamic, hydrolysis-dependent cycle of G-proteins must be preserved. Native 5'-GTP is essential for measuring intrinsic and GAP-stimulated GTPase rates (e.g., ≈2 min⁻¹ for Gαi1) and for observing the physiological conformational changes that terminate signaling. Use of non-hydrolyzable analogs like GTPγS is inappropriate for these kinetic assays, as they lock the protein in a perpetually active state and prevent effector release [1].

Microtubule Dynamics Studies

Due to the extreme selectivity of tubulin for guanine nucleotides (relative affinity: GTP 3000 vs. ATP 1), 5'-GTP is strictly required to drive polymerization and to study the GTP-cap model and dynamic instability. Substitution with ATP or other nucleotide triphosphates will result in no polymerization. This scenario is critical for researchers studying cell division, neuronal transport, and anti-mitotic drug screening [2].

GTP-Binding Protein Effector Studies

When investigating proteins with a strict requirement for the guanine moiety, such as small GTPases (Ras, Rho, Rac) or guanylate kinases, authentic 5'-GTP is mandatory. Analogs like ITP or XTP are functionally nonequivalent and fail to activate transducin or Gi-proteins . Furthermore, the specific binding affinity differences between GTP and GDP are crucial for studying nucleotide exchange and effector binding, as seen in differential binding of MAPs like BuGZ (K_D = 476.6 nM for GTP-tubulin vs. 45.3 nM for GDP-tubulin) [3].

RNA and DNA Enzymatic Synthesis

As a native substrate, 5'-GTP is a fundamental building block for in vitro transcription and RNA synthesis. Its hydrated trisodium salt form provides the necessary solubility and stability for robust enzymatic incorporation. While ATP is used for DNA synthesis, GTP is essential for generating guanosine-containing RNA transcripts and for applications requiring accurate representation of cellular nucleotide pools .

Application
Selection Property
Validation Focus
GPCR signaling & GTPase cycling assays
Native GTP hydrolysis capability
Dynamic cycling endpoints & effector release review
Microtubule dynamics studies
Guanine nucleotide specificity
Tubulin polymerization & dynamic instability endpoints
GTP‑binding protein effector studies
Guanine moiety recognition
Effector coupling & nucleotide exchange context
RNA/DNA enzymatic synthesis
Enzymatic incorporation as native substrate
Transcript fidelity & guanosine incorporation yield review

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